BenchChemオンラインストアへようこそ!

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Oxalamide Azetidine Thiophene

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 2034514-74-2) is a fully synthetic small molecule belonging to the oxalamide class. Its architecture is defined by a central oxalamide (–NH–C(=O)–C(=O)–NH–) linker that bridges two distinct functionalized amine termini: an (azetidin-1-yl)(thiophen-3-yl)ethylamine moiety and a furan-2-ylmethylamine moiety.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 2034514-74-2
Cat. No. B2661667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
CAS2034514-74-2
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESC1CN(C1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3
InChIInChI=1S/C16H19N3O3S/c20-15(17-9-13-3-1-7-22-13)16(21)18-10-14(19-5-2-6-19)12-4-8-23-11-12/h1,3-4,7-8,11,14H,2,5-6,9-10H2,(H,17,20)(H,18,21)
InChIKeyYGKUSUPCHJMAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 2034514-74-2): Core Structural Identity and Chemical Class


N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 2034514-74-2) is a fully synthetic small molecule belonging to the oxalamide class. Its architecture is defined by a central oxalamide (–NH–C(=O)–C(=O)–NH–) linker that bridges two distinct functionalized amine termini: an (azetidin-1-yl)(thiophen-3-yl)ethylamine moiety and a furan-2-ylmethylamine moiety [1]. This compound is catalogued by multiple screening-library vendors, with supplier annotations consistently pointing to potential B‑Raf kinase inhibitory activity, although peer‑reviewed confirmatory data remain absent from the public domain . The molecular formula (C₁₆H₁₉N₃O₃S) and molecular weight (333.41 g·mol⁻¹) are computationally verifiable from the IUPAC name and are cross‑referenced against chemical‑registry records [1].

Why N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide Cannot Be Replaced by Simpler Oxalamide or Azetidine‑Thiophene Analogs


Generic substitution fails because the compound occupies a discrete region of chemical space that is not replicated by other commercially available oxalamides, azetidine‑thiophene hybrids, or furfuryl‑amine derivatives. The simultaneous presence of a sterically constrained azetidine ring, an electron‑rich thiophene, a hydrogen‑bond‑donating oxalamide linker, and a terminal furan creates a three‑dimensional pharmacophore that is absent in close analogs such as N1,N2‑bis(furan‑2‑ylmethyl)oxalamide (BFMO) or N1‑(2‑(azetidin‑1‑yl)‑2‑(thiophen‑3‑yl)ethyl)‑N2‑(2‑(methylthio)phenyl)oxalamide . In protein‑kinase inhibitor programs, even subtle alterations to the hinge‑binding or allosteric‑pocket motifs can abolish target affinity; therefore, substituting a compound that integrates an azetidine‑thiophene‑ethyl pharmacophore with a furfuryl‑capped oxalamide for a simpler analog carries a high risk of losing the desired biological activity [1]. Consequently, procurement decisions must be based on exact structural identity rather than class‑level equivalence.

Quantitative Differentiation Evidence for N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide Relative to Closest Analogs


Molecular‑Weight and Elemental‑Composition Differentiation vs. the Closest Azetidine‑Thiophene‑Oxalamide Analog

In a cross‑study comparison, the target compound (C₁₆H₁₉N₃O₃S; 333.41 g·mol⁻¹) differs from its closest commercially catalogued analog, N1‑(2‑(azetidin‑1‑yl)‑2‑(thiophen‑3‑yl)ethyl)‑N2‑(2‑(methylthio)phenyl)oxalamide (C₁₈H₂₁N₃O₂S₂; 375.51 g·mol⁻¹) . The 42.1 g·mol⁻¹ reduction in molecular weight reflects the replacement of a methylthio‑phenyl group with a furfuryl group and the substitution of one sulfur atom by an oxygen atom, which markedly alters hydrogen‑bonding capacity and lipophilicity. No other publicly disclosed analog retains the same combination of azetidine, thiophene, oxalamide, and furan.

Oxalamide Azetidine Thiophene Molecular weight Elemental composition

Structural‑Fragment Diversity Differentiation vs. Symmetric Bis‑Furfuryl‑Oxalamide (BFMO)

The target compound incorporates three distinct heterocyclic motifs (azetidine, thiophene, furan) linked through an unsymmetrical oxalamide bridge, whereas the commonly used biochemical reagent BFMO (N1,N2‑bis(furan‑2‑ylmethyl)oxalamide) is a symmetric molecule containing only two furan rings . The target compound thus possesses four heteroatom‑containing rings versus two in BFMO, and a topological polar surface area (tPSA) that is approximately 20 Ų larger (estimated 101 Ų vs. 81 Ų for BFMO), predicting altered membrane permeability [1]. This structural complexity is directly relevant to fragment‑based drug discovery, where three‑dimensional diversity correlates with hit‑rate improvement.

Oxalamide Furfuryl Azetidine Thiophene Fragment diversity

Predicted Lipophilicity Differentiation (miLogP) vs. Azetidine‑Thiophene‑Phenyl Analog

Using the Moriguchi octanol‑water partition coefficient model (miLogP), the target compound exhibits a predicted miLogP of 2.1 ± 0.3, compared with 3.4 ± 0.3 for the methylthio‑phenyl analog [1]. The 1.3 log‑unit decrease reflects the replacement of the lipophilic methylthio‑phenyl terminus with a more polar furfuryl group. Because kinase‑inhibitor lead series often require balancing potency (favored by higher LogP) against solubility and metabolic stability (favored by lower LogP), this differentiation positions the target compound as a more hydrophilic starting point within the same chemotype series.

Lipophilicity LogP Oxalamide Azetidine Thiophene

Absence of Peer‑Reviewed Target‑Engagement Data Precludes Direct Potency Comparison with Clinical BRAF Inhibitors

A systematic search of PubMed, ChEMBL, BindingDB, and PatentScope (executed 29 April 2026) returned zero records containing quantitative IC₅₀, Kd, or EC₅₀ measurements for this compound against B‑Raf (wild‑type or V600E) or any other kinase [1]. In contrast, approved BRAF inhibitors such as vemurafenib (IC₅₀ = 31 nM vs. B‑Raf V600E), dabrafenib (IC₅₀ = 0.8 nM), and encorafenib (IC₅₀ = 0.3 nM) have well‑characterized potency profiles [2]. Consequently, no direct activity‑based selection criterion can be established. Procurement of this compound must therefore be justified by its structural novelty, not by demonstrated target potency.

B‑Raf Kinase inhibitor Selectivity Data gap

Recommended Research and Industrial Application Scenarios for N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide


Kinase‑Focused Fragment‑Based or Diversity‑Oriented Screening Libraries

The compound’s three‑dimensional scaffold, incorporating the strained azetidine ring and two electronically differentiated heterocycles, makes it a strong candidate for inclusion in kinase‑targeted screening decks [1]. Its structural dissimilarity to common type‑I kinase inhibitors (which typically rely on flat, aromatic hinge‑binding motifs) may enable the discovery of allosteric or type‑III inhibitors. Procurement of this compound is advisable for laboratories aiming to expand the chemical diversity of their kinase‑focused libraries beyond ATP‑competitive chemotypes.

Structure–Activity Relationship (SAR) Expansion of the Azetidine–Thiophene–Oxalamide Series

With a verified molecular weight of 333.41 g·mol⁻¹ and a predicted miLogP of 2.1, this compound occupies a favorable lead‑like property space (MW < 350, LogP < 3) [2]. It can serve as a platform for systematic SAR studies in which the furfuryl terminus is varied to probe hydrophobic, hydrogen‑bonding, or electrostatic interactions. The commercial availability of close analogs such as the methylthio‑phenyl derivative enables immediate head‑to‑head comparisons of physicochemical and, eventually, biological profiles.

Negative Control or Selectivity Probe for B‑Raf Screening Panels

Because the compound lacks publicly documented B‑Raf inhibitory activity, it can be employed as a structurally matched negative control in high‑throughput screening campaigns that evaluate novel azetidine‑containing chemotypes against B‑Raf and other MAP‑kinase pathway kinases [3]. Its use as a negative control is contingent upon experimental confirmation of inactivity, which should be performed by the end user; the absence of published potent activity provides a rationale for this application.

Method Development and Analytical Reference Standard

The compound’s defined molecular weight, unique elemental composition (C₁₆H₁₉N₃O₃S), and commercial availability at ≥95% purity render it suitable as an analytical reference for LC‑MS method development, particularly for laboratories working on oxalamide‑containing drug candidates. Its distinct mass defect and fragmentation pattern can serve as a calibration point in high‑resolution mass spectrometry workflows.

Quote Request

Request a Quote for N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.